molecular formula C8H10N2O B590375 1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine CAS No. 126221-29-2

1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine

Cat. No.: B590375
CAS No.: 126221-29-2
M. Wt: 150.181
InChI Key: GPRVJAAPKZGTPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been achieved through various methods. One method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination . The resulting alkenes are involved in the Stork alkylation with enamine .

Future Directions

The future directions for the study of “1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine” and related compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. The development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-4-5-10(11)8-3-1-2-6(7)8/h4-5,9,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRVJAAPKZGTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C=CC2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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